3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one
Overview
Description
3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one belongs to the class of organic compounds known as diphenylmethanes . Diphenylmethanes are compounds containing a diphenylmethane moiety, which consists of a methane wherein two hydrogen atoms are replaced by two phenyl groups .
Molecular Structure Analysis
The molecular formula of this compound is C23H19NO3 . It has a net charge of 0, an average mass of 357.403, and a mono-isotopic mass of 357.13649 .Scientific Research Applications
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Biological Evaluation and Antineoplastic Drug Targeting
- Application: Bis(indolyl)methanes (BIMs) and their derivatives, which are structurally similar to your compound, have been synthesized and evaluated for their potential ability to bind antineoplastic drug target and spindle motor protein kinesin Eg5 .
- Method: The synthesis was carried out by an electrophilic substitution reaction of indole with structurally divergent aldehydes and ketones using taurine and water as a green catalyst and solvent, respectively .
- Results: The synthesized BIM derivatives were found to bind the allosteric pocket of the Eg5 motor domain more robustly than the previously reported allosteric inhibitor Arry520 .
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Synthesis of Functionalized BIMs
- Application: The protocol for synthesizing functionalized BIMs was expanded to include the treatment of indole with a range of aldehydes .
- Method: The synthesis was carried out by treating indole with a range of aldehydes .
- Results: The required BIM natural products and derivatives were obtained in excellent yields .
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Preparation of 4,4′-(Arylmethylene)-Bis Derivatives
- Application: A magnetically separable nanocatalyst was used for the solvent-free preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives .
- Method: The reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and 4-chlorobenzaldehyde was tested in the presence of different amounts of a magnetically separable nanocatalyst .
- Results: The products were obtained in high yields and short reaction times, and the catalyst was successfully reused for three times without significant decrement of its catalytic activity .
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Hole-Transport Materials for Perovskite Solar Cells
- Application: Compounds similar to your compound have been used as hole-transport materials (HTMs) in perovskite solar cells (PSCs) .
- Method: These HTMs facilitate hole-extraction and transfer, and also act as a barrier to protect the perovskite from moisture and oxygen .
- Results: The use of these HTMs has been found to improve the photovoltaic performance and long-term stability of PSCs .
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Synthesis of Tertiary Phosphines
- Application: Tertiary phosphines, which are structurally similar to your compound, have been synthesized and used in transition metal catalysis and organocatalysis .
- Method: The synthesis was carried out by a successive lithium-bromide exchange and a treatment with a dichloroorganylphosphine, followed by a final interaction with an organomagnesium halogenide .
- Results: A broad family of new phospholes was obtained through the interaction of the corresponding Grignard reagents with 1-bromophospholes generated in situ from zirconacyclopentadienes and phosphorus tribromide .
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Antioxidant and Anticancer Activities
- Application: 4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives, which are structurally similar to your compound, have been synthesized and evaluated for their antioxidant and anticancer activities .
- Method: The synthesis was carried out by a three components reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature .
- Results: Several derivatives proved to be cytotoxic in the RKO cell line. In particular, one compound exhibited an IC50 of 9.9±1.1 μM against RKO cell .
properties
IUPAC Name |
3-[bis(4-methoxyphenyl)methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-26-17-11-7-15(8-12-17)21(16-9-13-18(27-2)14-10-16)22-19-5-3-4-6-20(19)24-23(22)25/h3-14H,1-2H3,(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUEYYIJXBRWZIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C3=CC=CC=C3NC2=O)C4=CC=C(C=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80432401 | |
Record name | TAS-301 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Bis(4-methoxyphenyl)methylidene]-1H-indol-2-one | |
CAS RN |
193620-69-8 | |
Record name | TAS-301 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80432401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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